2-Formylphenyl 2-bromobenzoate
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Overview
Description
2-Formylphenyl 2-bromobenzoate is an organic compound with the molecular formula C14H9BrO3 It is a derivative of benzoic acid, featuring both a formyl group and a bromine atom attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylphenyl 2-bromobenzoate typically involves the esterification of 2-formylphenol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 2-Formylphenyl 2-carboxybenzoate.
Reduction: 2-Hydroxymethylphenyl 2-bromobenzoate.
Substitution: 2-Formylphenyl 2-substituted benzoate (depending on the nucleophile used).
Scientific Research Applications
2-Formylphenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Formylphenyl 2-bromobenzoate primarily involves its reactivity due to the presence of the formyl and bromine groups. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. These reactive sites make the compound versatile in organic synthesis, allowing it to form a variety of derivatives with different functional groups.
Comparison with Similar Compounds
- 3-Formylphenyl 2-bromobenzoate
- 2-Formylphenyl 3-bromobenzoate
- 2-Formylphenyl 4-bromobenzoate
Comparison: 2-Formylphenyl 2-bromobenzoate is unique due to the specific positioning of the formyl and bromine groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the ortho position of the formyl group relative to the ester linkage can lead to different steric and electronic effects compared to the meta or para positions in similar compounds.
Properties
IUPAC Name |
(2-formylphenyl) 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-12-7-3-2-6-11(12)14(17)18-13-8-4-1-5-10(13)9-16/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGPNUNJJQXFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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